Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
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Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has been described in several studies . The synthesis process typically involves a flow chemistry approach, which can yield a variety of substituted compounds .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate consists of a benzoxazine ring attached to an ethyl ester group . The presence of the benzoxazine ring and the ethyl ester group are key features of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate are complex and can yield a variety of products . The reactions are typically facilitated by the presence of the benzoxazine ring and the ethyl ester group .Physical And Chemical Properties Analysis
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 221.21 . The compound is stable under normal conditions .Scientific Research Applications
Chemical Synthesis
This compound is used in the synthesis of various other chemical compounds. For instance, it is used in the synthesis of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylates .
Flow Chemistry
It is also used in flow chemistry, a branch of chemical science that involves performing chemical reactions in a tube or pipe. A simple flow chemistry approach has been described for libraries of this compound .
Inhibition of PARP1 Enzyme Activity
Some compounds synthesized from “Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate” have been tested for in vitro inhibition of PARP1 enzyme activity .
Cyclooxygenase (COX) Inhibitor Assay
Certain synthesized compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay for evaluation of their ability to inhibit COX-2 and COX-1 .
Pharmaceutical Research
This compound is used in pharmaceutical research for the development of new drugs. It is often used as a starting material in the synthesis of various pharmaceutical compounds .
Material Science
In material science, this compound is used in the development of new materials with unique properties. It is often used as a precursor in the synthesis of various materials .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYABMNPWWVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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